Dansyl-NECA
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-NECA involves several steps, starting with the preparation of the adenosine derivative. The key steps include:
Preparation of the Adenosine Derivative: The adenosine derivative is synthesized by reacting adenosine with a suitable alkylating agent under basic conditions.
Dansylation: The adenosine derivative is then reacted with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts, solvents, and purification methods.
Chemical Reactions Analysis
Types of Reactions
Dansyl-NECA undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group in this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the purine and naphthalene rings.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride and a base such as triethylamine in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation: Formation of oxidized derivatives of the purine and naphthalene rings.
Reduction: Formation of reduced derivatives of the purine and naphthalene rings.
Hydrolysis: Formation of the corresponding amines and sulfonic acids.
Scientific Research Applications
Dansyl-NECA is widely used in scientific research due to its fluorescent properties and ability to bind to adenosine receptors. Some of its applications include:
Chemistry: Used as a fluorescent probe to study the binding and kinetics of adenosine receptors.
Biology: Employed in cellular imaging to visualize adenosine receptors in live cells and tissues.
Medicine: Investigated for its potential therapeutic applications in cardiovascular diseases, neurological disorders, and immune response modulation.
Mechanism of Action
Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically the adenosine A1 receptor. Upon binding, it acts as an antagonist, blocking the receptor’s activity. This interaction inhibits the downstream signaling pathways mediated by the adenosine receptor, which can affect various physiological processes such as neurotransmission, cardiovascular function, and immune response .
Comparison with Similar Compounds
Dansyl-NECA is unique due to its fluorescent properties, which allow for easy visualization and quantification in biological systems. Similar compounds include:
NECA (N-Ethylcarboxamidoadenosine): A non-fluorescent adenosine receptor agonist.
CGS 21680: A selective adenosine A2A receptor agonist.
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A selective adenosine A1 receptor antagonist.
ZM 241385: A selective adenosine A2A receptor antagonist.
This compound’s fluorescent labeling makes it particularly useful for imaging and binding studies, setting it apart from other adenosine receptor ligands .
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDPJPUVKHWZHU-YRIIQKNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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